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Compound of Interest

2,3'-Dichloro-4'-
Compound Name:
fluorobenzophenone

Cat. No. B1358994

A comprehensive analysis of the synthesis, characterization, and potential biological
significance of dichlorofluorobenzophenone isomers for researchers, scientists, and drug
development professionals.

This guide provides a comparative overview of dichlorofluorobenzophenone isomers, focusing
on those with a fluorine atom at the 4-position of one phenyl ring and two chlorine atoms at
various positions on the other. These compounds are of interest as intermediates in the
synthesis of pharmaceuticals and agrochemicals, and their halogenated benzophenone core
suggests potential biological activities. This document summarizes key physicochemical
properties, details common synthetic and analytical methods, and explores the potential for
these isomers to interact with biological systems.

Physicochemical Properties: A Comparative
Analysis

The substitution pattern of the chlorine atoms on the phenyl ring significantly influences the
physicochemical properties of dichlorofluorobenzophenone isomers. While a comprehensive
experimental dataset for all isomers is not readily available in the literature, the following table
summarizes the known data for selected isomers.
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Molecular . ]

Molecular . Melting Point
Isomer Weight (g/mol  CAS Number

Formula ) (°C)
2',4'-Dichloro-4-
fluorobenzophen  CisH7CI2FO 269.10 1806-23-1 60 - 62
one
2',5'-Dichloro-4-
fluorobenzophen  CiszH7CI2FO 269.10 270903-87-2 Not available
one
3'.4'-Dichloro-4-
fluorobenzophen  CisH7CI2FO 269.10 157428-51-8 Not available
one
3',5'-Dichloro-4-
fluorobenzophen  CiszH7CI2FO 269.10 844885-02-5 Not available
one

Note: Data for melting points of all isomers is not consistently reported in publicly accessible
literature. The value for the 2',4'-isomer is reported as 2-chloro-4'-fluorobenzophenone[1].

Spectroscopic Characterization

Spectroscopic techniques are essential for the unambiguous identification and characterization
of dichlorofluorobenzophenone isomers. The electronic environment of the protons and carbon
atoms, as well as the vibrational modes of the functional groups, are unique for each isomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy are powerful tools for elucidating the substitution pattern on the
aromatic rings. The chemical shifts and coupling constants of the aromatic protons provide
detailed information about their relative positions. Similarly, the 13C NMR chemical shifts are
sensitive to the electronic effects of the halogen substituents.

Expected *H NMR Spectral Features:
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e Fluorinated Phenyl Ring: Protons on the 4-fluorophenyl ring typically appear as a set of two
doublets of doublets (or more complex multiplets) due to coupling with the fluorine atom and
adjacent protons.

» Dichlorinated Phenyl Ring: The splitting pattern and chemical shifts of the three protons on
the dichlorophenyl ring will be characteristic of the 2',3'-, 2'4'-, 2'5'-, 2'.6'-, 3',4'-, or 3',5'-
substitution pattern.

Expected 13C NMR Spectral Features:

e The carbon atoms directly bonded to fluorine will exhibit a large one-bond carbon-fluorine
coupling constant (*tJCF).

o The chemical shifts of the carbonyl carbon and the carbons in the dichlorinated ring will be
influenced by the positions of the chlorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of dichlorofluorobenzophenone isomers is dominated by a strong absorption
band corresponding to the carbonyl (C=0) stretching vibration. The position of this band is
sensitive to the electronic effects of the substituents on the phenyl rings.

e Carbonyl (C=0) Stretch: Typically observed in the region of 1650-1670 cm~1. Electron-
withdrawing halogen substituents can slightly shift this frequency.

o C-CI Stretch: Strong absorptions in the fingerprint region, typically between 600 and 800
cm~1, are indicative of the C-CI bonds.

o C-F Stretch: A strong absorption band in the 1000-1300 cm~1 region is characteristic of the
C-F bond.

Synthesis and Experimental Protocols

The most common method for the synthesis of dichlorofluorobenzophenone isomers is the
Friedel-Crafts acylation. This reaction involves the electrophilic substitution of a dichlorobenzoyl
chloride onto a fluorobenzene ring, or vice versa, in the presence of a Lewis acid catalyst.
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General Synthetic Workflow

Reactants
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FTIR Spectroscopy Mass Spectrometry

Structure Elucidation

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1358994#comparative-study-of-
dichlorofluorobenzophenone-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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